molecular formula C10H5Cl2NO2 B3379106 2,4-Dichloroquinoline-3-carboxylic acid CAS No. 151772-25-7

2,4-Dichloroquinoline-3-carboxylic acid

Cat. No.: B3379106
CAS No.: 151772-25-7
M. Wt: 242.05 g/mol
InChI Key: WZYRMTVBRYYAFG-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2,4-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2,4-Dichloroquinoline-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 2,4-dichloroaniline with diethyl malonate in the presence of a base such as sodium ethoxide, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are frequently used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with hydrazines or amines to form hydrazones or amides.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For instance, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 4-Chloroquinoline-3-carboxylic acid
  • 2,4-Dichloroquinoline-3-carbaldehyde

Comparison: 2,4-Dichloroquinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to its mono-chlorinated counterparts. The carboxylic acid group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

2,4-dichloroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-8-5-3-1-2-4-6(5)13-9(12)7(8)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMTVBRYYAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279076
Record name 2,4-Dichloro-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151772-25-7
Record name 2,4-Dichloro-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151772-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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